![molecular formula C10H8FN3 B1297715 4-(4-Fluorophenyl)pyrimidin-2-amine CAS No. 85979-49-3](/img/structure/B1297715.png)
4-(4-Fluorophenyl)pyrimidin-2-amine
Overview
Description
4-(4-Fluorophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C10H8FN3 . It is used in the preparation of potent deoxycytidine kinase inhibitors .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. For instance, a study reported the synthesis of a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as PubChem . Further structural analysis can be found in scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem .Scientific Research Applications
Quantum Chemical Characterization
4-(4-Fluorophenyl)pyrimidin-2-amine has been studied for its hydrogen bonding sites using quantum chemistry methods. It was found that one of the nitrogen atoms in the pyrimidine nucleus is a major hydrogen bonding site, a discovery that could be significant in understanding its interactions at a molecular level (Traoré et al., 2017).
Radiosensitizing Effects in Cancer Treatment
This compound, as part of a group of phenylpyrimidine derivatives, has been studied for its potential to increase the effectiveness of radiotherapy in cancer treatment. Specifically, it was found to inhibit cell viability and increase the proportion of cells arrested at the G2/M phase of the cell cycle, indicating its potential as a novel radiosensitizer (Jung et al., 2019).
Antibacterial Activity
A derivative of this compound demonstrated excellent antibacterial activity against various bacterial strains, including V. cholerae, S. aureus, and P. aeruginosa. This highlights its potential use in developing new antibacterial agents (Thanusu et al., 2010).
Safety and Hazards
The safety data sheet for 4-(4-Fluorophenyl)pyrimidin-2-amine can be found on ChemicalBook . It provides information about the hazards associated with this compound.
Relevant Papers Several papers have been published on the topic of this compound . These papers provide more detailed information about the compound and its applications.
Mechanism of Action
Target of Action
Pyrimidines, the class of compounds to which 4-(4-fluorophenyl)pyrimidin-2-amine belongs, are known to have a range of pharmacological effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with its targets to modulate their activities, leading to changes in cellular functions.
Biochemical Pathways
Pyrimidines are known to affect the activities of certain vital inflammatory mediators, including prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . These mediators are involved in various biochemical pathways related to inflammation and immune response.
Result of Action
Given that pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators , it can be inferred that this compound may have anti-inflammatory effects at the molecular and cellular levels.
properties
IUPAC Name |
4-(4-fluorophenyl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQMEWBCECPRET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345515 | |
Record name | 4-(4-fluorophenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85979-49-3 | |
Record name | 4-(4-Fluorophenyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85979-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-fluorophenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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